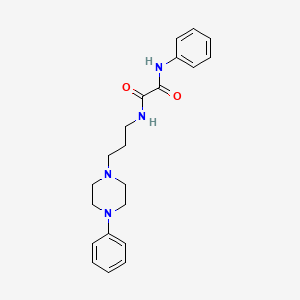

N1-苯基-N2-(3-(4-苯基哌嗪-1-基)丙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The aromatic carbons in the benzene ring were observed as six peaks within the range δ 117.8–138.1 ppm .科学研究应用

合成和化学性质

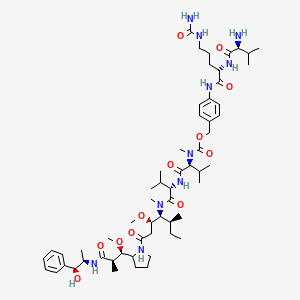

已开发了一种新的酸催化的2-取代-3-(2-硝基苯基)环氧烷的重排反应,适用于合成二氧化碳和一氧化碳酰胺,包括与N1-苯基-N2-(3-(4-苯基哌嗪-1-基)丙基)草酰胺相关的化合物。这种方法产率高,为合成蒽醌酸衍生物和草酰胺提供了一种新的方法,突显了它在化学合成中的实用性和为各种应用创造相关化合物的潜力(Mamedov et al., 2016)。

抗惊厥活性

从2-(2,5-二氧代吡咯烷-1-基)丙酰胺和2-(2,5-二氧代吡咯烷-1-基)丁酰胺衍生的新型混合化合物合成显示出显著的抗惊厥活性。这些化合物结合了众所周知的抗癫痫药物的化学片段,在临床前癫痫模型中进行了评估,表现出广泛的活性谱和高水平的保护作用,而不影响运动协调,表明在癫痫治疗中具有潜力(Kamiński等,2015)。

与受体的结合机制

研究了N-苯基哌嗪衍生物,包括与N1-苯基-N2-(3-(4-苯基哌嗪-1-基)丙基)草酰胺相似的结构,通过分子对接和高性能亲和色谱研究它们与α1A-肾上腺素受体的结合机制。这些衍生物是心血管疾病的临床药物,它们与受体的结合受氢键和静电力驱动,为设计心血管疗法新药候选物提供了见解(Zhao et al., 2015)。

催化反应

已证明Cu2O/N,N'-双(噻吩-2-基甲基)草酰胺是(hetero)芳基氯化物与酰胺的Goldberg酰胺化反应的有效催化体系。这种催化体系多功能,可容纳各种官能化的(hetero)芳基氯化物和芳香族和脂肪族初级酰胺,甚至能够芳基化内酰胺和噁唑烷酮,展示了在制药合成中合成类似于N1-苯基-N2-(3-(4-苯基哌嗪-1-基)丙基)草酰胺的化合物的潜力(De et al., 2017)。

组蛋白去乙酰化酶抑制剂

合成和评估了N-羟基苯丙烯酰胺和N-羟基吡啶-2-基丙烯酰胺,这些衍生物与N1-苯基-N2-(3-(4-苯基哌嗪-1-基)丙基)草酰胺共享功能基团,作为新型组蛋白去乙酰化酶抑制剂(HDACi)。这些化合物,特别是代表性化合物30b,在体内表现出显著的稳定性和显著的体内抗肿瘤活性,表明它们在癌症治疗和其他人类疾病中的潜力(Thaler et al., 2010)。

作用机制

Target of Action

The primary target of N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound exhibits both competitive and non-competitive inhibition of AChE .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Pharmacokinetics

The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The increased availability of acetylcholine due to AChE inhibition can lead to improved cognitive function, particularly in conditions characterized by acetylcholine deficiency . The exact molecular and cellular effects of n1-phenyl-n2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide’s action are still under investigation .

生化分析

Biochemical Properties

N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has been evaluated for its anticonvulsant activity in animal models of epilepsy . It has been designed as an analog of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The compound was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) .

Cellular Effects

The cellular effects of N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide are primarily related to its anticonvulsant activity. The compound showed activity exclusively in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives .

Molecular Mechanism

The molecular mechanism of N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves binding to neuronal voltage-sensitive sodium channels . This binding interaction is believed to contribute to the compound’s anticonvulsant activity .

Dosage Effects in Animal Models

The effects of N1-phenyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide vary with different dosages in animal models

属性

IUPAC Name |

N'-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c26-20(21(27)23-18-8-3-1-4-9-18)22-12-7-13-24-14-16-25(17-15-24)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGVUKPYJOLOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)

![3-(ethoxycarbonyl)-3-hydroxy-6-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2502038.png)

![5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502039.png)

![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2502046.png)

![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)

![4-[(4-Methoxyphenyl)sulfanyl]butanoic acid](/img/structure/B2502054.png)